molecular formula C17H17NO2 B3155684 (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 807642-53-1

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B3155684
CAS No.: 807642-53-1
M. Wt: 267.32 g/mol
InChI Key: SRFSMZXSPNWGLF-FMIVXFBMSA-N
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Description

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology and Medicine

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research in medicinal chemistry explores its potential as a lead compound for drug development.

Industry

In material science, chalcone derivatives are investigated for their optical and electronic properties. They can be used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action for “(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one” is not specified in the available resources. As it’s used in proteomics research , it may interact with proteins in some way, but further details would require specific study.

Future Directions

The future directions for research on “(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one” are not specified in the available resources. Given its use in proteomics research , it may have potential applications in studying protein structure and function, but this would require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.

    Substitution: The amino group on the phenyl ring can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or saturated compounds.

    Substitution: Acylated or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-hydroxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-methoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-nitrophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Uniqueness

The presence of the amino group in (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one distinguishes it from other similar compounds. This functional group can significantly influence its reactivity and biological activity, making it a unique compound for various applications.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2,18H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSMZXSPNWGLF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200583
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807642-53-1
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807642-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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